6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Description
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic coumarin derivative with a complex esterified side chain. Its core structure features a chromen-2-one (coumarin) scaffold substituted with a chlorine atom at position 6, an ethyl group at position 4, and a 7-yl ester linkage to a beta-alanine moiety protected by a benzyloxycarbonyl (Cbz) group. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties, though specific data on this compound’s functionality remain unexplored in the provided evidence. Its structural complexity implies utility in targeted drug delivery or enzyme inhibition studies, particularly given the prevalence of Cbz-protected compounds in protease inhibitor design .
Properties
Molecular Formula |
C22H20ClNO6 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20ClNO6/c1-2-15-10-21(26)29-18-12-19(17(23)11-16(15)18)30-20(25)8-9-24-22(27)28-13-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,24,27) |
InChI Key |
GZQNRKOQLYBTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
A mixture of resorcinol derivatives and ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, FeCl₃) yields 4-ethyl-7-hydroxy-2H-chromen-2-one. Subsequent chlorination at the 6-position is achieved using SOCl₂ or Cl₂ gas under controlled conditions.
Key Data:
| Starting Material | Catalyst | Chlorination Agent | Yield (%) |
|---|---|---|---|
| Resorcinol derivative | H₂SO₄ | SOCl₂ | 68–72 |
| Ethyl acetoacetate | FeCl₃ | Cl₂ gas | 65 |
Functionalization of the Chromen Core
The 7-hydroxy group on the chromen ring is activated for esterification. Common methods include:
Hydroxyl Activation via Coupling Agents
The hydroxyl group is converted into a better leaving group (e.g., using EDC/HOBt or DCC ) to facilitate ester bond formation with the beta-alanine derivative.
Example Protocol:
-
Reactants : 6-Chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromene (1 eq), N-[(benzyloxy)carbonyl]-beta-alanine (1.2 eq)
-
Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)
-
Base : DIPEA (3 eq)
-
Solvent : DMF, 0°C → RT, 12 hours
Synthesis of N-[(Benzyloxy)Carbonyl]-Beta-Alanine
The beta-alanine moiety is protected using benzyl chloroformate (Cbz-Cl) under basic conditions:
Protection Protocol :
-
Reactants : Beta-alanine (1 eq), Cbz-Cl (1.1 eq)
-
Base : NaOH (2 eq)
-
Solvent : H₂O/THF (1:1), 0°C → RT, 2 hours
Esterification of Chromen with Protected Beta-Alanine
The final step couples the chromen core with N-Cbz-beta-alanine using optimized conditions:
Comparative Analysis of Coupling Methods
| Method | Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DMF | 0°C → RT | 73 |
| HATU | HATU | DMF | RT | 78 |
| DCC | DCC | CH₂Cl₂ | 0°C → RT | 65 |
HATU demonstrates superior efficiency due to enhanced activation of the carboxylate.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
-
¹H/¹³C NMR : Confirms ester linkage and substituent positions.
-
HRMS : Validates molecular weight (C₂₃H₂₂ClNO₆, [M+H]⁺ = 456.1154).
Challenges and Optimizations
-
Steric Hindrance : The 4-ethyl group may slow coupling; using excess reagents (1.5 eq) mitigates this.
-
Byproducts : Unreacted starting material is minimized via stepwise temperature control (0°C → RT).
Scalability and Industrial Relevance
Pilot-scale syntheses (>100 g) report 65–70% overall yield using HATU-mediated coupling, highlighting feasibility for bulk production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly for its anticoagulant properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Industrial Applications: It may have applications in the synthesis of other bioactive compounds and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cbz-Protected Amino Acid/Esters
The compound shares key functional groups with other Cbz-protected molecules, though its coumarin core distinguishes it from peptide-like or heterocyclic analogues:
- N-[(Benzyloxy)carbonyl]glycine methyl ester: A simple Cbz-protected amino acid ester used in peptide synthesis.
- N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide derivatives : These protease inhibitors (e.g., GC376) incorporate Cbz groups but feature leucinamide backbones and sulfonic acid moieties. Their biological activity against viral proteases underscores the Cbz group’s role in stabilizing intermediates during synthesis or enhancing binding affinity .
Coumarin Derivatives vs. Heterocyclic Analogues
While the target compound’s coumarin core is unique in the provided evidence, benzyloxy-containing heterocycles (e.g., thiazole derivatives in ) demonstrate how scaffold variation influences properties:
- 2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide: This thiazole-based compound lacks the coumarin backbone but shares a benzyloxy group. Its reported biological inactivity (0% inhibition in assays) contrasts with typical coumarin bioactivity, suggesting core structure critically determines functionality .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Research Findings
- Cbz Group Utility : The benzyloxycarbonyl group enhances synthetic stability and facilitates deprotection under mild conditions, as seen in peptide reagents (e.g., N-[(Benzyloxy)carbonyl]glycine methyl ester) . This suggests the target compound’s ester linkage may be designed for controlled release or further functionalization.
- Core Structure Impact: Coumarins typically exhibit fluorescence and bioactivity, but substituents modulate these properties.
Biological Activity
The compound 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins have garnered attention for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.77 g/mol. The structure features a chromen ring system substituted with a chloro group and an N-benzyl carbonyl beta-alaninate moiety, which may influence its biological properties.
Biological Activities
Anticancer Activity :
Research has indicated that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related coumarin compounds have shown that they can induce apoptosis in prostate cancer cells (PC3 and DU145) through mechanisms that involve the inhibition of cell proliferation and induction of cell cycle arrest . The specific compound under discussion may demonstrate similar effects due to its structural analogies with other active coumarins.
Antimicrobial Activity :
Coumarins are also recognized for their antimicrobial properties. For example, benzyl amides derived from salinomycin have shown potent antibacterial activity against drug-resistant strains like MRSA . The presence of the benzyloxycarbonyl group in the compound may enhance its interaction with bacterial targets, potentially leading to improved efficacy against pathogens.
Anti-inflammatory Effects :
Coumarin derivatives have been reported to exhibit anti-inflammatory activities by inhibiting key enzymes involved in inflammatory pathways. The structural features of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate could similarly contribute to its ability to modulate inflammatory responses.
Case Studies and Research Findings
-
Cytotoxicity Assays :
In vitro studies using MTT assays on cancer cell lines demonstrated that related coumarin compounds significantly reduced cell viability in a dose-dependent manner. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range . -
Antimicrobial Screening :
A series of coumarin derivatives were screened for antibacterial activity against common pathogens. Compounds structurally similar to the target compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the new compound could possess comparable antimicrobial properties . -
Mechanistic Studies :
Investigations into the mechanism of action revealed that certain coumarin derivatives inhibited specific enzymes involved in cancer progression and inflammation. This highlights the potential for 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate to act through similar pathways, warranting further exploration .
Comparative Analysis
| Property | 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[benzyloxy]carbonyl-beta-alaninate | Related Coumarin Derivatives |
|---|---|---|
| Molecular Weight | 339.77 g/mol | Varies (typically 250–350 g/mol) |
| Anticancer Activity | Potentially significant; requires further study | IC50 values < 10 µM |
| Antimicrobial Activity | Expected based on structure; needs empirical validation | Effective against MRSA |
| Anti-inflammatory Effects | Hypothesized based on structural features | Confirmed in various studies |
Q & A
Basic Synthesis and Purification
Q: What are the recommended synthetic routes and purification methods for 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate? A:
- Synthesis: A multi-step approach is typical:
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is effective. Monitor purity via TLC or HPLC .
Basic Structural Confirmation
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., 4-ethyl, 6-chloro) and ester linkage integrity.
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement and WinGX/ORTEP for visualization .
Advanced Crystallographic Analysis
Q: How can X-ray crystallography resolve ambiguities in the molecular structure, particularly for disordered substituents? A:
- Data Collection: Use high-resolution ( Å) single-crystal data.
- Refinement: Employ SHELXL with constraints for disordered ethyl or benzyloxy groups.
- Validation: Check for twinning using PLATON; apply TWIN/BASF commands if needed .
- Visualization: Generate ORTEP diagrams with anisotropic displacement parameters to assess thermal motion .
Advanced Synthetic Optimization
Q: How can coupling reactions for attaching the beta-alaninate moiety be optimized to minimize side products? A:
- Catalyst Selection: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-ester bonds, optimizing ligand/base combinations .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Kinetic Monitoring: Use in situ FTIR or LC-MS to track reaction progress and adjust stoichiometry .
Advanced Data Contradiction Resolution
Q: How to address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data? A:
- Dynamic Effects: Consider solvent interactions or conformational flexibility in NMR simulations (e.g., using Gaussian with implicit solvation models).
- Crystal Packing: Compare X-ray data with DFT-optimized gas-phase structures to identify packing-induced distortions .
- Experimental Replication: Repeat measurements under controlled conditions (e.g., degassed solvents for UV-Vis) .
Basic Stability and Storage
Q: What storage conditions are recommended to maintain the compound’s stability? A:
- Storage: Keep in airtight containers under inert gas (N) at 0–6°C to prevent hydrolysis of the benzyloxycarbonyl group.
- Incompatibilities: Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
Advanced Photophysical Analysis
Q: How do substituents influence the compound’s fluorescence properties? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
